1-(5-Bromo-2-chlorobenzyl)piperazine
Description
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYRZJJOBDMUKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Halogenated Benzyl Precursors
The synthesis of 1-(5-Bromo-2-chlorobenzyl)piperazine fundamentally relies on obtaining the appropriately substituted benzyl halide or benzyl intermediate, specifically 5-bromo-2-chlorobenzyl derivatives.
Synthesis of 5-Bromo-2-chlorobenzyl Intermediates
A key step involves the preparation of halogenated benzene intermediates such as 5-bromo-1,2,3-trichlorobenzene or related compounds, which serve as precursors for further functionalization. According to a patent disclosure, 5-bromo-1,2,3-trichlorobenzene can be prepared economically and with high yield by brominating 4-bromo-2,6-dichloroaniline under mild conditions (0°C to 20°C) without heating, using reagents like N-bromosuccinimide (NBS). This method avoids harsh reaction conditions and reduces by-product formation, making it commercially viable.
The process involves:
- Starting from 4-amino-3,5-dichlorobenzenesulfonamide, which is converted to 4-bromo-2,6-dichloroaniline by bromination.
- The brominated aniline is then transformed into 5-bromo-1,2,3-trichlorobenzene at low temperature.
- The intermediates can be purified by crystallization or distillation.
This approach is notable for its simplicity, economic feasibility, and scalability, which are critical for industrial synthesis of halogenated aromatic compounds.
| Step | Reactant | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Sulfanilamide | Reaction with HCl, DMF, H2O2 at 25-45°C | ~85.6% | Formation of 4-amino-3,5-dichlorobenzenesulfonamide |
| 2 | 4-amino-3,5-dichlorobenzenesulfonamide + NBS | 0-10°C, 1-3 hours | ~80% | Formation of 4-bromo-2,6-dichloroaniline |
| 3 | 4-bromo-2,6-dichloroaniline | 0-20°C, no heating | High | Conversion to 5-bromo-1,2,3-trichlorobenzene |
Coupling of Halogenated Benzyl Derivatives with Piperazine
The next critical step is the nucleophilic substitution or alkylation reaction where the halogenated benzyl moiety is attached to the nitrogen atom of piperazine to form the target compound.
General Alkylation Procedure
Based on analogous piperazine-substituted compounds synthesized in recent research, the typical procedure involves:
- Reacting the halogenated benzyl halide (e.g., 5-bromo-2-chlorobenzyl chloride or bromide) with piperazine in an organic solvent such as dichloromethane (DCM).
- The reaction is conducted in the presence of a base, commonly sodium carbonate (Na2CO3), to neutralize the generated acid and promote nucleophilic substitution.
- Stirring at room temperature for 30 to 45 minutes, followed by overnight reaction to ensure completion.
- The reaction mixture is then filtered, dried, and purified by chromatographic techniques to isolate the desired product.
This method yields the piperazine-substituted benzyl compound efficiently, with yields typically around 70-80% depending on the substrate and conditions.
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Commonly used for good solubility and reaction control |
| Base | Sodium carbonate (Na2CO3) | Neutralizes HCl formed during alkylation |
| Temperature | Room temperature | Mild conditions to prevent side reactions |
| Reaction time | 30-45 min initial + overnight | Ensures complete conversion |
| Purification | Chromatography | Removes unreacted materials and by-products |
Summary Table: Preparation Method Overview for this compound
| Preparation Stage | Key Reactants | Conditions | Yield | Notes |
|---|---|---|---|---|
| Halogenated Benzyl Intermediate Synthesis | 4-amino-3,5-dichlorobenzenesulfonamide + NBS | 0-10°C, mild bromination | ~80% | Economical, mild, high purity |
| Conversion to 5-bromo-1,2,3-trichlorobenzene | 4-bromo-2,6-dichloroaniline | 0-20°C, no heating | High | Simple, scalable |
| Alkylation with Piperazine | Halogenated benzyl halide + piperazine + Na2CO3 in DCM | Room temp, overnight | 70-80% | Mild, efficient coupling |
Chemical Reactions Analysis
1-(5-Bromo-2-chlorobenzyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles. For example, a nucleophilic aromatic substitution reaction can replace the bromine atom with a different substituent.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Halogenated substituents (Cl, Br, CF₃) enhance receptor binding affinity and metabolic stability due to their electron-withdrawing effects .
- Benzyl vs. Phenyl substitution : Benzylpiperazines (e.g., BZP) are associated with psychoactive effects, while phenylpiperazines (e.g., mCPP) exhibit selective serotonin receptor modulation .
- Ortho-substitution : The 2-chloro group in the target compound may sterically hinder receptor interactions compared to meta- or para-substituted analogs .
Cytotoxicity in Cancer Research
Derivatives of 1-(4-chlorobenzhydryl)piperazine (e.g., compounds 5a–g) demonstrated potent cytotoxicity against liver (IC₅₀: 2–10 µM), breast, and colon cancer cell lines. The 4-chloro substitution on the benzhydryl group was critical for activity, suggesting that halogen placement influences DNA intercalation or kinase inhibition .
Serotonin Receptor Interactions
- TFMPP (3-CF₃ substitution) and mCPP (3-Cl) exhibit subtype-specific serotonin receptor agonism (5-HT₁B and 5-HT₂C, respectively), impacting locomotor activity and mood regulation .
- The bromine and chlorine substituents in 1-(5-Bromo-2-chlorobenzyl)piperazine may confer mixed receptor affinity, akin to hybrid derivatives combining structural motifs of TFMPP and benzylpiperazines .
Metabolic Stability and Degradation
Piperazine derivatives undergo CYP3A4/CYP2D6-dependent metabolism, often via N-dealkylation. Bulkier substituents (e.g., bromine) may slow degradation, extending half-life. For example, 1-(2-benzisothiazolyl)-piperazine resists aromatic hydroxylation due to steric hindrance . The bromo-chloro substitution in the target compound could similarly impede oxidative metabolism.
Biological Activity
1-(5-Bromo-2-chlorobenzyl)piperazine is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 289.6 g/mol. The compound features a piperazine ring substituted with a bromine and a chlorine atom on the benzyl group, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- GABA Receptor Agonism : The compound acts as an agonist at the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system.
- Serotonin Receptor Affinity : It has shown potential affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are involved in mood regulation and anxiety responses .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its halogen substituents (bromine and chlorine) are believed to enhance its bioactivity .
- Antiviral Activity : The compound has been investigated for its potential antiviral properties, although specific pathways and efficacy remain under research.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| GABA Receptor Agonism | Modulates inhibitory neurotransmission | |
| Antimicrobial | Active against E. coli, S. aureus | |
| Antiviral | Potential activity noted |
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Serotonin Receptor Interaction : In a comparative analysis with other piperazine derivatives, it was found that this compound exhibited comparable binding affinity to serotonin receptors, suggesting its potential use in developing anxiolytic or antidepressant medications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)piperazine | Lacks bromine; different reactivity | Lower antimicrobial activity |
| 1-(5-Bromo-2-thienyl)piperazine | Contains a thienyl group; distinct properties | Varied receptor interactions |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
